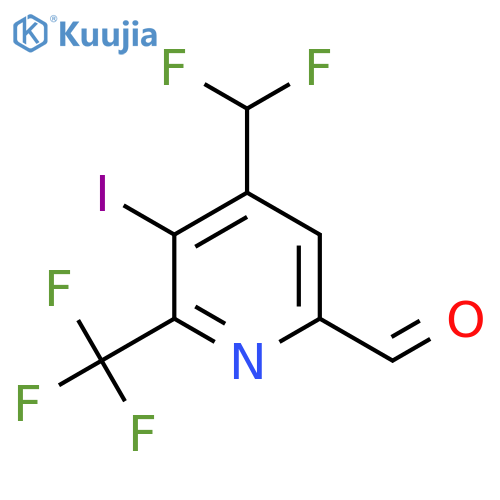Cas no 1805547-49-2 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde)

1805547-49-2 structure
商品名:4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde
CAS番号:1805547-49-2
MF:C8H3F5INO
メガワット:351.012011766434
CID:4894618
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H3F5INO/c9-7(10)4-1-3(2-16)15-6(5(4)14)8(11,12)13/h1-2,7H
- InChIKey: CSYURMIYRXFRQS-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)(F)F)=NC(C=O)=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029021289-1g |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1805547-49-2 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
| Alichem | A029021289-250mg |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1805547-49-2 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029021289-500mg |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1805547-49-2 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
1805547-49-2 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-carboxaldehyde) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
